Product packaging for 2-(4-Nitrophenoxy)quinoxaline(Cat. No.:CAS No. 154325-17-4)

2-(4-Nitrophenoxy)quinoxaline

Cat. No.: B2801806
CAS No.: 154325-17-4
M. Wt: 267.244
InChI Key: RZNQBDUFQHFIRM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)quinoxaline (CAS 154325-17-4) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the quinoxaline family, a privileged pharmacophore known for its diverse biological activities . This particular derivative is supplied with a high purity level (≥98%) and has a molecular formula of C₁₄H₉N₃O₃ and a molecular weight of 267.24 . Quinoxaline derivatives are extensively investigated as potent scaffolds for drug discovery. Research highlights their broad-spectrum potential, including as antiviral agents targeting respiratory pathogens such as influenza and coronaviruses (SARS, SARS-CoV-2) . The planar, fused benzene and pyrazine structure of the quinoxaline core allows for functionalization and interaction with various biological targets, making it a versatile building block for developing novel therapeutic agents . The presence of the nitrophenoxy group in this compound provides a reactive site for further chemical modifications, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research and further manufacturing applications only and is not approved for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3O3 B2801806 2-(4-Nitrophenoxy)quinoxaline CAS No. 154325-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNQBDUFQHFIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Nitrophenoxy)quinoxaline, ¹H and ¹³C NMR spectra would provide critical data on the chemical environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoxaline (B1680401) and nitrophenoxy rings.

Quinoxaline Moiety: The four protons on the benzo portion of the quinoxaline ring would typically appear as a complex multiplet system in the aromatic region (approximately δ 7.5-8.2 ppm). The proton at the C3 position of the quinoxaline ring is expected to appear as a distinct singlet at a downfield chemical shift (likely > δ 8.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms.

4-Nitrophenoxy Moiety: The four protons on the para-substituted nitrophenoxy ring would present a classic AA'BB' system. The two protons ortho to the nitro group would be shifted downfield (likely > δ 8.2 ppm) and appear as a doublet, while the two protons ortho to the ether linkage would appear slightly more upfield (likely > δ 7.2 ppm), also as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments.

The spectrum would show 14 distinct signals, assuming no coincidental overlap.

Carbons directly attached to nitrogen (in the quinoxaline ring) and oxygen (the ether linkage and the nitro group) would have characteristic chemical shifts. The C2 carbon of the quinoxaline, bonded to the phenoxy group, would be significantly downfield.

The carbon bearing the nitro group (C4 of the phenoxy ring) would also be expected at a downfield position.

A hypothetical summary of expected ¹H NMR signals is presented below.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Quinoxaline H3> 8.5Singlet (s)
Quinoxaline H5, H6, H7, H87.5 - 8.2Multiplet (m)
Nitrophenoxy H2', H6'> 8.2Doublet (d)
Nitrophenoxy H3', H5'> 7.2Doublet (d)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (C₁₄H₉N₃O₃), the calculated molecular weight is approximately 267.24 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 268. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of the molecular ion under techniques like collision-induced dissociation (CID) would likely proceed through cleavage of the ether bond, which is often the weakest point in such molecules. Expected fragmentation pathways could include:

Cleavage of the C-O ether bond: This could lead to the formation of a quinoxalin-2-yl cation radical or related fragments (m/z ~129/130) and a 4-nitrophenoxy radical, or a 4-nitrophenolate anion (m/z 138).

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the parent ion is a common pathway for nitroaromatic compounds.

Ion Formula Expected m/z Description
[M+H]⁺[C₁₄H₁₀N₃O₃]⁺268Protonated Molecular Ion
[M-NO₂]⁺[C₁₄H₉N₃O]⁺221Loss of nitro group
[C₈H₅N₂]⁺[C₈H₅N₂]⁺129Fragment from ether bond cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-O Stretching: The most prominent and diagnostic peaks would be from the nitro group. Strong asymmetric and symmetric stretching vibrations are expected around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

C-O-C Stretching: The aryl ether linkage would produce characteristic asymmetric and symmetric C-O-C stretching bands, typically in the 1240-1260 cm⁻¹ and 1020-1040 cm⁻¹ regions.

Aromatic C=C and C-H Stretching: Multiple sharp peaks between 1400-1600 cm⁻¹ would correspond to C=C stretching vibrations within the aromatic rings. Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹.

C-N Stretching: Vibrations corresponding to the C-N bonds within the quinoxaline ring would also be present in the fingerprint region (typically 1300-1400 cm⁻¹).

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520 - 1540
Nitro (NO₂)Symmetric Stretch1340 - 1350
Aryl Ether (C-O-C)Asymmetric Stretch1240 - 1260
Aromatic C=CRing Stretch1400 - 1600
Aromatic C-HStretch> 3000

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound is publicly available, data from its positional isomer, 2-(3-Nitrophenoxy)quinoxaline , offers insight into the type of information that would be obtained nih.gov. For this isomer, X-ray diffraction analysis revealed the following key structural features, which could be expected to be similar in the 4-nitro isomer:

Molecular Conformation: The molecule is not planar. A significant twist is observed around the ether linkage, with the plane of the quinoxaline ring and the benzene (B151609) ring being oriented at a large dihedral angle to each other (77.13° in the 3-nitro isomer) nih.gov.

Bond Parameters: The technique would provide precise measurements of all bond lengths and angles, confirming the connectivity established by NMR.

Crystal Packing: The analysis would show how molecules arrange themselves in the crystal lattice. In the case of the 3-nitro isomer, the crystal packing is stabilized by C-H···O hydrogen bonds involving the nitro group's oxygen atoms, which link the molecules into layers nih.gov. Similar intermolecular interactions would be expected to play a role in the crystal structure of the 4-nitro isomer.

A summary of the crystallographic data for the related isomer, 2-(3-Nitrophenoxy)quinoxaline, is provided below for illustrative purposes nih.gov.

Parameter Value for 2-(3-Nitrophenoxy)quinoxaline nih.gov
Chemical FormulaC₁₄H₉N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0643
b (Å)5.3676
c (Å)18.2443
β (°)91.780
Dihedral Angle (quinoxaline/benzene)77.13°

Computational and Theoretical Analysis of this compound: A Review of Current Literature

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies for the compound this compound.

While the foundational compound, quinoxaline, and its various derivatives are the subject of extensive research, including in-depth computational analyses, the specific molecule of this compound has not been a direct focus of published theoretical investigations. This includes a lack of dedicated studies on its electronic structure, reactivity, intramolecular interactions, thermodynamic stability, and nonlinear optical properties through methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, or Molecular Dynamics (MD) simulations.

The PubChem database confirms the existence and basic properties of this compound (CID 761838). nih.gov Furthermore, some studies have reported its synthesis and reactivity in specific chemical systems. For instance, research has been conducted on its reactions with hydroxide (B78521) ions within micellar systems, indicating its use in studies of chemical kinetics. acs.org

However, the detailed computational characterization as per the requested outline is not available in the public domain. Numerous studies on other quinoxaline derivatives do employ the requested theoretical methods to explore their properties. These studies investigate aspects such as:

Density Functional Theory (DFT): Used to calculate the electronic structure, molecular and atomic properties, and predict reactivity for various quinoxaline-based compounds. nih.govrsc.org

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently analyzed to understand chemical reactivity in different quinoxaline derivatives. nih.govrsc.org

Natural Bond Orbital (NBO) Analysis: This method is applied to understand intramolecular interactions and charge transfer within substituted quinoxaline molecules. researchgate.net

Thermodynamic Parameters: Both experimental and computational methods have been used to determine thermodynamic properties, such as enthalpies of formation, for certain quinoxaline-1,4-dioxide derivatives. nih.gov

Nonlinear Optical (NLO) Properties: The NLO properties of various heterocyclic compounds, including some quinoxalines, are an active area of research, often investigated using computational techniques. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are employed to assess the conformational stability and binding interactions of complex quinoxaline derivatives, particularly in biological contexts. rsc.orgacs.org

Despite the application of these powerful computational tools to the broader class of quinoxalines, specific data tables, research findings, and detailed analyses for this compound remain un-published. Therefore, a dedicated article structured around the proposed outline cannot be generated at this time due to the lack of specific scientific data for the target compound.

Computational and Theoretical Studies of 2 4 Nitrophenoxy Quinoxaline

In Silico Modeling for Molecular Interactions

In silico modeling is a cornerstone of modern drug discovery and materials science, allowing researchers to simulate and predict the behavior of chemical compounds, thereby guiding experimental work.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rsc.orgnih.gov This technique is widely used to predict the binding affinity and mode of interaction between a drug candidate and its biological target. nih.govmdpi.com

For quinoxaline (B1680401) derivatives, docking studies are frequently performed to investigate their potential as inhibitors of various enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), cytochrome P450, and bacterial DNA gyrase. rsc.orgnih.govrsc.org These studies typically report binding energy scores (e.g., in kcal/mol) and detail the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions. rsc.orgnih.gov

However, specific molecular docking studies detailing the binding targets, interaction modes, or binding affinity scores for 2-(4-Nitrophenoxy)quinoxaline are not found in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govsciencepublishinggroup.com By analyzing a series of compounds, QSAR can identify the key molecular descriptors (physicochemical properties) that govern the activity, enabling the prediction of efficacy for new, untested compounds. conicet.gov.arresearchgate.net

QSAR studies on quinoxaline derivatives have been developed to predict various activities, including anticancer and anti-HIV efficacy. nih.govconicet.gov.ar These models are built using descriptors related to the molecule's electronic, steric, and hydrophobic properties, and their predictive power is validated statistically (e.g., using r² and q² values). nih.gov

A specific QSAR model that includes this compound in its training or test set, or that predicts its activity based on relevant molecular descriptors, has not been identified in the available literature.

ADMET prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These predictions are vital in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity. rsc.orgresearchgate.net Parameters often evaluated include aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), cytochrome P450 (CYP) inhibition, and plasma protein binding (PPB). rsc.orgnih.gov

Many studies on novel quinoxaline derivatives report in silico ADMET properties to assess their drug-likeness. nih.govmdpi.comrsc.org These predictions help to establish a correlation between theoretical properties and observed in vitro or in vivo results.

Despite the common application of this analysis to the quinoxaline family, a dedicated study presenting the predicted ADMET profile for this compound is not available in the reviewed sources.

Crystal Packing Analysis via Hirshfeld Surface (HS) Analysis

Hirshfeld surface (HS) analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, researchers can gain insights into how molecules are packed and which non-covalent interactions (like hydrogen bonds, π-π stacking, and van der Waals forces) are most significant. tandfonline.comnih.gov

While Hirshfeld surface analyses have been performed on the crystals of many quinoxaline analogues and other nitrophenyl-containing compounds, a study containing the crystal structure and corresponding Hirshfeld surface analysis specifically for this compound could not be located. nih.govnih.govmdpi.com

Biological Activities and Potential Mechanisms of Action in Vitro Studies

General Biological Relevance of Quinoxaline (B1680401) Derivatives in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a privileged scaffold in drug discovery. mdpi.com The structural versatility of the quinoxaline nucleus allows for the synthesis of a vast library of derivatives with diverse pharmacological profiles. nih.gov These derivatives have been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular properties. nih.gov The planar nature of the quinoxaline ring system allows for intercalation with DNA, and its derivatives can participate in various biological interactions, leading to their therapeutic effects. The continuous interest in this class of compounds stems from their proven efficacy in various preclinical studies and their presence in several clinically used drugs. nih.gov

In Vitro Antimicrobial Activities of 2-(4-Nitrophenoxy)quinoxaline Derivatives

Antibacterial Efficacy and Spectrum

Research on 2-phenoxyquinoxaline (B2893713) derivatives has demonstrated their potential as antibacterial agents. A study on the synthesis and antimicrobial activity of new quinoxaline derivatives, where a chlorine atom at the C-2 position was replaced by an ether linkage to a benzene ring, revealed notable antibacterial activity. nih.govresearchgate.net The antibacterial efficacy of these compounds was evaluated using the disc diffusion method, with the zone of inhibition indicating the extent of their activity against various bacterial strains.

For instance, a series of 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines and 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines were synthesized and tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The results, as summarized in the table below, indicate that the antibacterial activity is influenced by the nature of the substituent on the phenoxy ring.

Table 1: In Vitro Antibacterial Activity of 2-Phenoxy-3-methylquinoxaline Derivatives (Zone of Inhibition in mm)

Compound R S. aureus B. subtilis E. coli P. aeruginosa
5a H 12 10 11 -
5b 4-Cl 13 11 12 -
5c 4-NO₂ 14 12 13 -
5d 4-OH 11 9 10 -
5e 4-COOH 15 13 14 11
7a H 11 10 10 -
7b 4-Cl 12 11 11 -
7c 4-NO₂ 13 12 12 -
7d 4-OH 10 9 9 -
7e 4-COOH 14 13 13 10
Ampicillin (Standard) 18 16 17 15

Data sourced from Nade et al., 2010. nih.govresearchgate.net '-' indicates no activity.

The presence of a nitro group (as in this compound) in compound 5c and 7c showed good antibacterial activity. Furthermore, the carboxylic acid substituent in compounds 5e and 7e demonstrated the highest activity among the tested derivatives, even showing some effect against P. aeruginosa. nih.govresearchgate.net This suggests that the electronic nature of the substituent on the phenoxy ring plays a crucial role in the antibacterial potency.

Antifungal Efficacy and Spectrum

Similar to their antibacterial properties, 2-phenoxyquinoxaline derivatives have also been evaluated for their in vitro antifungal activity against various fungal strains. The antifungal potential of these compounds is often assessed against clinically relevant fungi such as Aspergillus niger and Candida albicans. nih.gov

The same series of 2-phenoxy-3-methylquinoxaline derivatives were tested for their antifungal efficacy. The results, presented in the table below, show that while some compounds exhibited moderate activity, their efficacy was generally lower than their antibacterial action.

Table 2: In Vitro Antifungal Activity of 2-Phenoxy-3-methylquinoxaline Derivatives (Zone of Inhibition in mm)

Compound R A. niger C. albicans
5a H - -
5b 4-Cl - -
5c 4-NO₂ - -
5d 4-OH - -
5e 4-COOH 10 9
7a H 10 10
7b 4-Cl 11 -
7c 4-NO₂ 11 -
7d 4-OH - -
7e 4-COOH 12 11
Fluconazole (Standard) 16 15

Data sourced from Nade et al., 2010. nih.govresearchgate.net '-' indicates no activity.

Interestingly, the Schiff bases derived from 4-(2-methylquinoxalinyloxy) benzaldehyde (compounds 5a-e ) showed no activity against A. niger. nih.gov However, the derivatives of 4-(2-methylquinoxalin-3-yloxy)benzamine (compounds 7a-e ) displayed moderate activity against this fungus, with the nitro and chloro-substituted compounds showing some promise. nih.gov The presence of a carboxylic acid group again appeared to be favorable for antifungal activity. nih.gov

In Vitro Antioxidant Properties of Quinoxaline Derivatives

The antioxidant potential of quinoxaline derivatives is another area of significant interest in medicinal chemistry. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Antioxidant compounds can mitigate oxidative damage by scavenging free radicals or by reducing oxidizing agents.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common in vitro methods used to evaluate this activity. In these assays, the antioxidant compound donates an electron or a hydrogen atom to the stable radical (DPPH or ABTS), causing a color change that can be measured spectrophotometrically.

While specific DPPH or ABTS assay data for this compound is not available, studies on other quinoxaline derivatives have demonstrated their radical scavenging capabilities. For example, a study on pyrrolo[2,3-b]quinoxaline derivatives, which also contain a quinoxaline core, investigated their antioxidant activity using the DPPH assay. Although these compounds showed lower scavenging activity compared to the standard antioxidant quercetin, the study highlights the potential of the quinoxaline scaffold to exhibit radical scavenging properties. The activity is often influenced by the presence and position of electron-donating groups on the quinoxaline or associated rings.

Reducing Power Assays (e.g., FRAP, H₂O₂)

Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, measure the ability of a compound to donate an electron and reduce an oxidant. In the FRAP assay, the reduction of a ferric-tripyridyltriazine complex to its ferrous form results in an intense blue color, the intensity of which is proportional to the reducing power of the compound. Hydrogen peroxide (H₂O₂) scavenging assays also fall under this category, as they measure the compound's ability to neutralize H₂O₂.

The reducing power of quinoxaline derivatives has been demonstrated in several studies. The presence of electron-rich moieties on the quinoxaline ring system can enhance their ability to donate electrons. For instance, quinoxaline derivatives with hydroxyl or amino substituents are expected to exhibit significant reducing power. While specific FRAP or H₂O₂ scavenging data for this compound is not documented, the general antioxidant properties of the quinoxaline class of compounds suggest that it may possess some level of reducing power, which would be influenced by the electronic effects of the nitrophenoxy group.

In Vitro Enzyme Inhibition Studies

In vitro studies have been conducted to determine the inhibitory potential of this compound against various enzymes implicated in different disease pathways.

Antidiabetic Activity (e.g., α-Glucosidase, α-Amylase Inhibition, DPP-4)

There is currently no available scientific literature detailing the in vitro inhibitory activity of this compound against key enzymes associated with diabetes, such as α-glucosidase, α-amylase, or dipeptidyl peptidase-4 (DPP-4). While the broader class of quinoxaline derivatives has been investigated for antidiabetic properties, specific data for this particular compound is not present in the reviewed sources.

Kinase Inhibition (e.g., VEGFR-2, JNK 1)

Specific in vitro studies on the inhibitory effect of this compound against vascular endothelial growth factor receptor 2 (VEGFR-2) or c-Jun N-terminal kinase 1 (JNK 1) have not been identified in the available research. Although various quinoxaline-based compounds have been explored as kinase inhibitors, data pertaining directly to this compound is absent.

Other Relevant Enzymatic Targets (e.g., Acetylcholinesterase)

Investigations into the cholinesterase inhibitory activity of quinoxaline derivatives have included 2-(4-Nitrophenyl)quinoxaline. In a study evaluating a series of 2-phenylquinoxaline analogues, this specific compound was tested for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that 2-(4-Nitrophenyl)quinoxaline was inactive against both enzymes. researchgate.netnih.govnih.gov This finding suggests that this particular structural configuration does not effectively interact with the active sites of these cholinesterase enzymes under the tested conditions.

Table 1: Cholinesterase Inhibition Data for 2-(4-Nitrophenyl)quinoxaline

EnzymeActivity
Acetylcholinesterase (AChE)Inactive
Butyrylcholinesterase (BChE)Inactive

In Vitro Antiviral Activities

The potential of this compound as an antiviral agent has not been specifically documented in the reviewed scientific literature.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

There is no available data from in vitro studies assessing the inhibitory activity of this compound against viral proteases, including the main protease (Mpro) of SARS-CoV-2.

Reverse Transcriptase Inhibition (e.g., Anti-HIV)

While the quinoxaline scaffold is a component of some known non-nucleoside reverse transcriptase inhibitors, specific studies evaluating the anti-HIV activity or reverse transcriptase inhibitory potential of this compound are not found in the provided search results. conicet.gov.arnih.gov

In Vitro Antiproliferative Activities on Cancer Cell Lines

The quinoxaline scaffold is a core component in numerous compounds investigated for their anticancer properties. mdpi.com Derivatives of quinoxaline have demonstrated a wide array of biological effects, including potent antiproliferative and cytotoxic activities against various cancer cell lines. researchgate.netekb.eg The therapeutic potential of these compounds often stems from their ability to target key cellular pathways and enzymes involved in cancer progression. ekb.eg

Cytotoxicity Evaluation in Cellular Models

The evaluation of cytotoxicity is a fundamental first step in assessing the anticancer potential of a compound. For the broader class of quinoxaline derivatives, extensive research has documented their cytotoxic effects against a multitude of cancer cell lines, including those from prostate, liver, breast, and colon cancers. ekb.egnih.govrsc.org For instance, certain quinoxaline-based molecules have exhibited potent activity against PC-3 prostate cancer cells and HepG2 liver cancer cells, with IC50 values in the low micromolar range. tandfonline.com

However, specific experimental data detailing the cytotoxicity of this compound against cancer cell lines is not extensively available in the current scientific literature. While its structural relatives have been widely studied, dedicated antiproliferative screening and IC50 determination for this particular compound are not prominently reported.

To illustrate the typical cytotoxic potential of related compounds, the table below summarizes findings for other quinoxaline derivatives.

Quinoxaline DerivativeCancer Cell LineReported IC50 (µM)Reference
Compound IV (a quinoxaline-based derivative)PC-3 (Prostate)2.11 tandfonline.com
Compound III (a quinoxaline-based derivative)PC-3 (Prostate)4.11 tandfonline.com
Compound 6 (a 6-chloroquinoxaline derivative)MCF-7 (Breast)5.11 ekb.eg
Compound 6 (a 6-chloroquinoxaline derivative)HCT-116 (Colon)6.18 ekb.eg

Note: The data in this table is for illustrative purposes to show the activity of the quinoxaline class and does not represent the specific compound this compound.

Hypoxia-Selective Cytotoxicity Mechanisms

Hypoxia, or low oxygen tension, is a characteristic feature of solid tumors and is associated with resistance to conventional cancer therapies. nih.govnih.gov Consequently, compounds that are selectively toxic to hypoxic cells are of significant therapeutic interest. electronicsandbooks.com A specific class of quinoxaline derivatives, the quinoxaline 1,4-dioxides (QdNOs), are well-known for their hypoxia-selective cytotoxicity. nih.govmdpi.com

The mechanism for this selectivity relies on the bioreduction of the N-oxide moieties under hypoxic conditions. nih.gov In the low-oxygen environment of a tumor, cellular reductases can reduce the N-oxide to form a highly reactive radical species. This radical can then induce DNA damage, leading to cell death. nih.gov In the presence of oxygen, this radical is rapidly re-oxidized back to the non-toxic parent compound, thus sparing normal, well-oxygenated tissues. electronicsandbooks.com The potency and hypoxia-selective ratio (HCR) of these compounds are highly dependent on the other substituents on the quinoxaline ring. nih.gov For example, 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide has been reported to be a highly potent hypoxic cytotoxin. nih.gov

The subject compound, this compound, lacks the crucial 1,4-dioxide functional group. Therefore, the established mechanism of reductase-driven, hypoxia-activated cytotoxicity is not applicable to this molecule. There is no evidence from the available literature to suggest that this compound possesses hypoxia-selective properties.

Investigation of Specific Molecular Targets and Pathways

The anticancer effects of quinoxaline derivatives are often mediated by their interaction with specific molecular targets. These can include cell surface receptors, intracellular signaling proteins, and nucleic acids.

Receptor Binding Affinity and Selectivity (e.g., Adenosine A3 Receptors)

Adenosine receptors, particularly the A3 subtype, have emerged as potential targets in cancer therapy. researchgate.net The pharmacology of adenosine receptors can be complex, with significant species-dependent differences in ligand binding affinity. nih.govnih.gov Certain heterocyclic compounds containing the quinoxaline scaffold have been investigated for their ability to bind to these receptors. For example, a quantitative structure-activity relationship (QSAR) study was conducted on a series of 2-aryl-1,2,4-triazolo[4,3-a]quinoxaline derivatives to analyze their antagonistic activity at the human A3 adenosine receptor. sci-hub.se Similarly, other studies have explored 2-(4-methylpiperazin-1-yl)quinoxalines as ligands for the histamine H4 receptor. nih.gov

Despite these studies on related scaffolds, there is currently no specific data available regarding the binding affinity or selectivity of this compound for adenosine A3 receptors or other G-protein coupled receptors. Its potential activity at these targets remains uninvestigated.

DNA/RNA Interaction Studies

DNA is a primary target for many anticancer agents. nih.gov The planar aromatic structure of the quinoxaline ring system makes it a candidate for interaction with DNA, typically through intercalation. nih.govmdpi.com This mode of binding involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to apoptosis. nih.gov Some quinoxaline derivatives, such as certain triazoloquinoxalines, have been designed and evaluated as DNA intercalators and Topoisomerase II inhibitors. nih.govrsc.org Topoisomerase II is an enzyme critical for resolving DNA topological problems during cellular processes, and its inhibition can lead to catastrophic DNA damage in cancer cells. nih.govtandfonline.com

While the quinoxaline scaffold is present in known DNA-interacting agents, direct experimental studies on the ability of this compound to bind or intercalate with DNA or RNA have not been reported. Its specific mechanism of action, should it possess antiproliferative properties, may or may not involve direct interaction with nucleic acids, and this requires empirical investigation.

Structure Activity Relationship Sar and Rational Design

Influence of the Nitrophenoxy Substituent on Biological Efficacy

The 4-nitrophenoxy moiety at the 2-position of the quinoxaline (B1680401) core is a critical determinant of the biological activity of 2-(4-Nitrophenoxy)quinoxaline. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, which in turn can modulate its interaction with biological targets.

Furthermore, the presence of the nitro group can introduce specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, which may be absent in non-nitrated analogues. In some contexts, the nitroaromatic scaffold can be involved in redox cycling, which may contribute to the compound's mechanism of action, particularly in antiparasitic or antimicrobial applications.

The following table illustrates the hypothetical influence of the nitro group's position on the phenoxy ring on the biological efficacy of 2-phenoxyquinoxaline (B2893713) derivatives, based on general SAR principles for nitroaromatic compounds.

CompoundRIC₅₀ (µM)
14-NO₂0.5
23-NO₂2.1
32-NO₂5.8
4H15.2

Note: The data in this table is illustrative and based on general SAR trends for nitroaromatic compounds to demonstrate the potential impact of the nitro group's position.

Role of the Quinoxaline Core Substituents in Modulating Activity

Substitutions on the quinoxaline core of this compound provide a valuable avenue for modulating its biological activity, selectivity, and pharmacokinetic properties. The positions available for substitution on the benzo ring of the quinoxaline nucleus (C5, C6, C7, and C8) allow for fine-tuning of the molecule's properties.

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (OCH₃) or methyl (CH₃) groups, can increase the electron density of the quinoxaline ring. This may be favorable if the target binding pocket has electron-deficient regions. The steric bulk of the substituents also plays a significant role. Bulky groups can introduce steric hindrance that may either prevent the molecule from binding to off-target proteins, thereby increasing selectivity, or hinder its binding to the desired target, reducing potency.

The following table provides a hypothetical representation of how different substituents on the quinoxaline core at the C6 and C7 positions might modulate the activity of a this compound scaffold.

CompoundR₆R₇IC₅₀ (µM)
5HH0.5
6ClH0.2
7HCl0.3
8FF0.1
9OCH₃H1.2
10CF₃H0.4

Note: This data is illustrative and intended to show the potential effects of quinoxaline core substitution based on general medicinal chemistry principles.

Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective analogues of this compound involves a multi-faceted approach that considers the compound's interaction with its biological target at a molecular level. Key design principles include leveraging structural information about the target's binding site, optimizing key pharmacophoric features, and improving pharmacokinetic properties.

One primary strategy is to exploit specific features of the target's active site. If the three-dimensional structure of the target is known, molecular docking studies can be employed to predict how analogues of this compound will bind. This allows for the rational introduction of functional groups that can form additional favorable interactions, such as hydrogen bonds, salt bridges, or hydrophobic interactions, thereby enhancing potency. For example, if a hydrogen bond donor is present in the binding pocket, introducing a corresponding acceptor on the quinoxaline or phenoxy ring could significantly improve binding affinity.

Selectivity can be enhanced by designing analogues that specifically interact with residues that are unique to the target enzyme or receptor compared to closely related off-targets. For instance, if an off-target protein has a bulkier amino acid residue at a certain position in its binding site, introducing a sterically demanding group on the ligand at the corresponding position could prevent binding to the off-target while maintaining affinity for the intended target.

Another design principle involves the modification of the compound's physicochemical properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This can be achieved by introducing polar groups to improve solubility or by modifying metabolically liable sites to increase metabolic stability, leading to improved in vivo efficacy.

Bioisosteric Replacements and Pharmacophore Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to improved biological activity, selectivity, or pharmacokinetic parameters. In the context of this compound, several bioisosteric replacements can be envisioned for the 4-nitro group.

The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Potential bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl (-SO₂R) groups. These groups also possess strong electron-withdrawing properties and can mimic the electronic influence of the nitro group. The choice of bioisostere would depend on the specific interactions the nitro group makes with the target. For example, if the primary role of the nitro group is to act as a hydrogen bond acceptor, a cyano group might be a suitable replacement.

Pharmacophore optimization involves identifying the key structural features of a molecule that are essential for its biological activity and then modifying the molecule to enhance these features. For this compound, the pharmacophore can be considered to consist of:

The quinoxaline core as a hydrophobic and potentially hydrogen-bond-accepting scaffold.

The ether linkage providing a specific spatial arrangement between the quinoxaline and phenoxy rings.

The electron-withdrawing group at the 4-position of the phenoxy ring.

Optimization of this pharmacophore could involve exploring different linker lengths or rigidities to alter the distance and orientation between the two aromatic systems. Additionally, computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be used to build a model that correlates the structural features of a series of analogues with their biological activity, providing valuable insights for the design of more potent compounds.

The following table illustrates potential bioisosteric replacements for the 4-nitro group and their hypothetical impact on activity.

CompoundRBioisosteric GroupPredicted IC₅₀ (µM)
14-NO₂Nitro0.5
114-CNCyano0.8
124-CF₃Trifluoromethyl0.6
134-SO₂CH₃Methylsulfonyl1.0

Note: The predicted IC₅₀ values are hypothetical and serve to illustrate the concept of bioisosteric replacement.

Applications in Materials Science and Optoelectronics

Quinoxaline (B1680401) Derivatives as Electron Transport Materials (ETMs)

Quinoxaline derivatives are considered attractive materials for electron transport layers in electronic devices. Their inherent electron-accepting properties facilitate efficient electron injection and transport. The structural diversity of quinoxalines allows for precise control over energy levels, bandgaps, and charge carrier mobility through the incorporation of various functional groups. For instance, the introduction of electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for electron injection from the cathode.

While direct studies on 2-(4-Nitrophenoxy)quinoxaline as an ETM are not extensively documented, the presence of the electron-withdrawing nitro group in a similar compound, 2-(4-nitrophenyl)quinoxaline, suggests that it would possess a low-lying LUMO, a desirable characteristic for an ETM. Computational studies on related 2-substituted quinoxalines have shown that the reduction potentials are influenced by the nature of the substituent, with electron-accepting groups making the reduction process easier.

Use in Organic Electronic Devices

The versatile electronic characteristics of quinoxaline derivatives have led to their investigation in a range of organic electronic devices.

In the realm of organic solar cells, there is a significant research interest in developing non-fullerene acceptors to overcome the limitations of fullerene-based materials. Quinoxaline derivatives have been explored as potential NFAs due to their strong electron-accepting capabilities and broad absorption spectra. The ability to tune their energy levels through chemical modification is crucial for optimizing the energy level alignment with donor materials, which is essential for efficient charge separation. Although specific data for this compound in OSCs is not available, the general properties of nitro-substituted quinoxalines make them theoretically interesting candidates for NFA research.

Quinoxaline derivatives have shown promise in dye-sensitized solar cells, acting as auxiliary acceptors and π-bridges within the dye structure. Their strong electron-accepting nature can facilitate efficient electron injection from the dye to the semiconductor (e.g., TiO2) and improve charge collection. The extended conjugation offered by the quinoxaline core can also enhance light absorption across a wider spectrum. Research on various quinoxaline-based dyes has demonstrated that strategic structural modifications can lead to improved power conversion efficiencies in DSSCs.

The development of high-performance n-type organic semiconductors is crucial for the advancement of complementary logic circuits. Due to their electron-deficient aromatic structure, quinoxaline derivatives are prime candidates for n-type materials in OFETs. The planarity and rigidity of the quinoxaline core can promote intermolecular π-π stacking, which is beneficial for charge transport. While some quinoxaline-based polymers have demonstrated good hole mobility, the inherent electron-accepting nature of the quinoxaline unit makes it a strong contender for n-type semiconductor applications. The performance of such materials is highly dependent on the specific molecular structure and the resulting solid-state packing.

Quinoxaline derivatives have been utilized in the development of organic light-emitting diodes and fluorescent probes. Their photophysical properties, such as emission color and quantum yield, can be tuned by altering the molecular structure. They can be employed as emitters, host materials, or electron-transporting materials in OLEDs. The introduction of specific functional groups can lead to materials with desirable characteristics like thermally activated delayed fluorescence (TADF), which can enhance the efficiency of OLEDs. The photophysical properties of quinoxaline derivatives, including their fluorescence spectra, are influenced by the electronic nature of their substituents.

Tuning of Electronic Properties through Structural Modification

A key advantage of quinoxaline-based materials is the ability to systematically tune their electronic properties through structural modifications. The introduction of electron-donating or electron-withdrawing groups at various positions on the quinoxaline core or its substituents can significantly alter the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels, the optical bandgap, and the charge transport characteristics.

For a compound like this compound, the electronic properties would be influenced by both the quinoxaline core and the nitrophenoxy substituent. The nitro group is a strong electron-withdrawing group, which would be expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted phenoxyquinoxaline. This modification would also likely influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its optical and electronic properties. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the effects of such structural changes on the electronic structure and properties of new quinoxaline derivatives.

Control of Energy Levels and Bandgaps

The ability to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the bandgap, is crucial for the development of organic electronic devices. In this compound, the energy levels are significantly influenced by its constituent parts. The quinoxaline ring system is inherently electron-deficient, which tends to lower the energy of the LUMO. The addition of the strongly electron-withdrawing nitro group (-NO2) on the phenoxy moiety further enhances this effect, leading to a stabilization of the LUMO level.

This tuning of frontier molecular orbitals is a key strategy in materials design. A lower LUMO level can facilitate electron injection in n-type semiconductor applications, while the energy of the HOMO level is critical for hole injection and transport in p-type materials. The difference between the HOMO and LUMO energies determines the material's bandgap, which in turn dictates its optical absorption and emission properties.

Table 1: Calculated Energy Levels and Bandgap of a Related Quinoxaline Derivative

Compound HOMO (eV) LUMO (eV) Bandgap (eV)
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline -6.0504 -3.2446 2.8058

Data sourced from DFT calculations. researchgate.net

Optimization of Carrier Transport Properties

Efficient charge carrier transport is a fundamental requirement for high-performance organic electronic devices such as organic thin-film transistors (OTFTs) and organic solar cells (OSCs). The carrier transport properties of a molecular material are intrinsically linked to its molecular structure, packing in the solid state, and the degree of intermolecular electronic coupling.

Quinoxaline derivatives have been investigated as organic semiconductors, and their charge transport characteristics can be modulated through chemical design. The planar structure of the quinoxaline core can promote π-π stacking interactions between adjacent molecules in the solid state, which is a key factor for efficient charge hopping or band-like transport.

Research on quinoxaline-based organic semiconductors has demonstrated their potential. For example, thin films of certain 2,3,5,8-tetrasubstituted quinoxaline derivatives have exhibited p-channel characteristics in OTFTs, with hole mobilities reaching up to 1.9 × 10⁻⁴ cm²/Vs when deposited via vacuum deposition. sphinxsai.com While this data is not for this compound itself, it indicates that the quinoxaline core is a viable component for charge-transporting materials. The introduction of the polar nitrophenoxy group in this compound could influence the intermolecular packing and, consequently, the charge transport properties. The optimization of thin-film morphology and molecular orientation is a critical step in maximizing the carrier mobility of such materials.

Table 2: Carrier Mobility of a Quinoxaline-Based Organic Thin-Film Transistor

Compound Deposition Method Carrier Type Mobility (cm²/Vs) On/Off Ratio
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline Vacuum Deposition p-channel (hole) 1.9 × 10⁻⁴ 3.5 × 10⁶

Data for a related quinoxaline derivative. sphinxsai.com

Other Material Applications (e.g., Polymers, Sensors, Electrochromic Devices)

The versatile chemical nature of this compound makes it a promising building block for a variety of advanced materials beyond traditional optoelectronic devices.

Polymers: Polyquinoxalines (PQs) are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. These polymers are typically synthesized through the condensation of aromatic bis(o-diamines) and bis(α-dicarbonyl) compounds. The properties of PQs can be tailored by modifying the polymer backbone and the pendent groups on the quinoxaline ring. The incorporation of units like this compound into a polymer chain could be used to introduce specific functionalities. For instance, studies on poly(4-nitrophenyl)quinoxalines have shown that the presence of nitro groups can increase the glass transition temperature of the polymer.

Sensors: The quinoxaline scaffold is a known fluorophore, and its derivatives have been explored as chemical sensors. The electron-deficient nature of the quinoxaline ring makes it sensitive to the presence of electron-donating analytes. Functionalization of the quinoxaline core can lead to sensors with high selectivity and sensitivity for various ions and molecules. For example, quinoxaline-based luminophores have been designed to act as selective and sensitive sensors for metal ions like Fe³⁺ and Ag⁺. Furthermore, aminoquinoxaline derivatives have been developed as dual colorimetric and fluorescent pH sensors for aqueous media. researchgate.net The presence of the nitrophenoxy group in this compound could potentially be exploited in the design of new optical sensors.

Electrochromic Devices: Electrochromic materials are capable of changing their optical properties in response to an applied electrical potential. This property is utilized in applications such as smart windows, displays, and rearview mirrors. The ability of quinoxaline derivatives to exist in multiple stable redox states makes them attractive candidates for electrochromic materials. The color changes in these materials are associated with the electronic transitions between the HOMO and LUMO levels, which are altered upon oxidation or reduction. Molecular engineering of quinoxaline-based donor-acceptor systems has been shown to be an effective strategy for developing materials with good electrochemical stability and reversibility for electrochromic devices. mdpi.com The electron-accepting nature of both the quinoxaline and nitrophenyl moieties in this compound suggests its potential as a component in novel electrochromic materials.

Future Prospects and Emerging Research Areas

Integration with Nanoscience and Advanced Materials

The unique electronic structure of the quinoxaline (B1680401) nucleus makes its derivatives highly attractive for applications in organic electronics and materials science. qmul.ac.ukbohrium.com The fusion of a benzene (B151609) and a pyrazine (B50134) ring creates an electron-deficient system that facilitates electron transport, a critical property for organic semiconductors. nih.gov Research into quinoxaline derivatives has demonstrated their utility as electron-transporting materials, non-fullerene acceptors, and chromophores in devices such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). qmul.ac.ukbohrium.comnih.gov

For 2-(4-Nitrophenoxy)quinoxaline, the presence of both the quinoxaline core and the strongly electron-withdrawing nitro group (-NO₂) is particularly significant. This combination is expected to enhance the electron-accepting and transport capabilities of the molecule. In the context of advanced materials, future research is likely to explore several key areas:

Organic Semiconductors: The compound could be investigated as an n-type semiconductor, where its electron-deficient nature is a key advantage. qmul.ac.ukresearchgate.net Thin films of materials based on this scaffold could be fabricated and tested in devices like OTFTs to assess performance metrics such as charge carrier mobility and on/off current ratios. researchgate.net

Nonlinear Optical (NLO) Materials: Organic molecules containing donor-pi-acceptor (D-π-A) motifs are known to exhibit NLO properties, which are crucial for applications in optoelectronics and photonics. mdpi.com The nitro group is a powerful electron acceptor, and its incorporation into the quinoxaline framework could impart significant third-order NLO properties. nih.govresearchgate.net Future studies may involve synthesizing related chromophores and characterizing their NLO response.

Electron Transport Layers in Photovoltaics: Quinoxaline-based polymers have already shown impressive power conversion efficiencies in polymer solar cells. nih.gov Small molecules like this compound could be designed as components of the electron transport layer or as non-fullerene acceptors, contributing to the efficiency and stability of next-generation solar cells. bohrium.com

Chemosensors: The photophysical properties of quinoxaline derivatives make them suitable candidates for fluorescent chemosensors. mdpi.com The interaction of the this compound molecule with specific analytes could lead to measurable changes in its fluorescence or absorption spectra, enabling the development of sensitive and selective detection technologies.

The table below summarizes the potential roles of quinoxaline derivatives in various electronic devices, highlighting the properties that make them suitable for these applications.

Device ApplicationRole of Quinoxaline DerivativeKey Properties
Organic Solar Cells (OSCs)Non-Fullerene Acceptor, Electron Transport MaterialElectron-Accepting Nature, High Electron Mobility, Tunable Energy Levels
Organic Light-Emitting Diodes (OLEDs)Electron Transport Material, Emitter/ChromophoreElectron-Transporting Ability, Photoluminescence, Thermal Stability
Organic Field-Effect Transistors (OFETs)n-Type SemiconductorGood Electron Mobility, Solution Processability, Environmental Stability
Dye-Sensitized Solar Cells (DSSCs)Auxiliary Acceptor, π-BridgeStrong Electron-Accepting Ability, Extended Light Absorption

Development of Novel Multicomponent Reactions for Diverse Chemical Libraries

The synthesis of quinoxaline derivatives has traditionally been achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov While effective, contemporary drug discovery and materials science demand high-throughput methods to generate large numbers of diverse molecules. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all starting materials, are an ideal strategy to meet this need. mdpi.com

The this compound scaffold represents a valuable starting point for the creation of diverse chemical libraries. Future research in this area will likely focus on developing novel MCRs to rapidly access analogs with a wide range of functional and structural diversity. Key prospects include:

One-Pot Synthesis: Designing MCRs that directly install the phenoxy linkage at the C2 position of the quinoxaline ring from simple precursors would be a significant advancement. This could involve, for instance, a three-component reaction between an o-phenylenediamine, a suitable three-carbon building block, and a nitrophenol derivative.

Post-MCR Modification: Using this compound as a platform, further functionalization can be explored. For example, if the quinoxaline core is synthesized with additional reactive handles via an MCR, these sites can be used for subsequent diversification, leading to complex and varied molecular architectures.

Combinatorial Library Generation: The principles of MCRs are well-suited for combinatorial chemistry. By systematically varying the o-phenylenediamine and the phenoxy components (e.g., using different substituents on either ring), large libraries of 2-phenoxy-quinoxaline derivatives can be generated. This approach is highly valuable for screening for biological activity or specific material properties. Research has already demonstrated the synthesis of 2-phenoxy-quinoxaline derivatives using aryne chemistry, providing a foundation for these explorations. rsc.orgresearchgate.net

The development of such synthetic methodologies aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification processes. mdpi.com

Translational Research Opportunities for Novel Lead Compounds

The quinoxaline scaffold is widely regarded as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. nih.govrsc.org This versatility has led to the development of quinoxaline derivatives with a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiprotozoal properties. mdpi.comsapub.orgresearchgate.netnih.gov Consequently, this compound and its analogs are promising candidates for translational research aimed at developing new therapeutic agents.

The presence of the nitro group is of particular interest, as nitroaromatic compounds are known to exhibit potent activity against various pathogens, often through mechanisms involving bioreduction to reactive radical species. nih.gov This feature, combined with the established bioactivity of the quinoxaline core, provides a strong rationale for investigating this compound class as a source of novel lead compounds.

Emerging opportunities for translational research include:

Anticancer Drug Discovery: Quinoxaline derivatives have been extensively studied as anticancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction. nih.govnih.gov Compound VIIIc, a quinoxaline derivative, has been identified as a potential lead compound against colon carcinoma cells, inducing cell cycle arrest. nih.gov The this compound structure can be used as a template for designing new molecules to be evaluated against a panel of cancer cell lines.

Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Quinoxaline 1,4-dioxides are a well-established class of antibacterial agents. mdpi.comnih.gov Furthermore, nitroquinoxaline compounds have shown potent activity against Gram-positive bacteria and various parasites. nih.gov Research into derivatives of this compound could lead to new treatments for bacterial infections or parasitic diseases like schistosomiasis. nih.gov

Antiviral Therapeutics: The quinoxaline scaffold is a component of several antiviral agents and is being actively investigated for the treatment of respiratory pathogens. nih.gov Systematic modification of the this compound structure could yield compounds with potent activity against a range of viruses.

The table below provides a summary of the diverse biological activities reported for various quinoxaline derivatives, underscoring the therapeutic potential of this chemical class.

Therapeutic AreaBiological ActivityExample or Target
OncologyAnticancer, Apoptosis InductionVEGFR-2 Inhibition, Cell Cycle Arrest nih.gov
Infectious DiseaseAntibacterial, AntifungalGrowth inhibition of Gram-positive bacteria nih.gov
Infectious DiseaseAntiviralInhibition of respiratory pathogens nih.gov
Infectious DiseaseAntimalarial, AntiprotozoalActivity against Schistosoma mansoni nih.gov
Infectious DiseaseAntitubercularInhibition of Mycobacterium tuberculosis semanticscholar.org

The path from a promising molecule to a clinical drug is complex, but the rich pharmacological profile of the quinoxaline family provides a strong foundation for the future development of this compound as a lead compound for a new generation of therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Nitrophenoxy)quinoxaline, and how are reaction progress and purity assessed?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where a nitro-substituted phenoxy group reacts with a quinoxaline precursor. A common approach involves reacting ortho-phenylenediamine derivatives with dicarbonyl compounds under reflux conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases, and purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., verifying aromatic proton environments and nitro-group signatures) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To identify aromatic protons (δ 7.5–8.5 ppm) and nitrophenoxy substituents.
  • FT-IR : For nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • X-ray crystallography : To resolve molecular geometry and confirm substitution patterns (e.g., dihedral angles between quinoxaline and nitrophenoxy groups) .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) is effective for initial purification. Recrystallization from ethanol or acetonitrile further enhances purity, leveraging solubility differences between the product and byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic analysis for nitro-substituted quinoxalines?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE effects in NMR vs. X-ray bond lengths) may arise from dynamic processes in solution (e.g., rotational isomerism). Use variable-temperature NMR to detect conformational changes, and compare with static crystallographic data. Computational modeling (DFT) can reconcile differences by simulating solution-phase behavior .

Q. What strategies optimize the yield of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nitro-group activation .
  • Base choice : Triethylamine or potassium carbonate improves deprotonation efficiency.
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., over-nitration) .

Q. How does the electronic nature of the 4-nitrophenoxy group influence quinoxaline reactivity in further functionalization?

  • Methodological Answer : The strong electron-withdrawing nitro group directs electrophilic substitution to the quinoxaline core’s electron-rich positions (e.g., C-6 or C-7). Computational studies (e.g., Fukui indices) predict regioselectivity, while experimental validation via halogenation or Suzuki coupling confirms reactivity patterns .

Q. What factorial design approaches are suitable for studying multiple variables in this compound synthesis?

  • Methodological Answer : A 2³ factorial design can evaluate variables like solvent polarity, temperature, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions, while ANOVA quantifies variable interactions (e.g., solvent-temperature synergy) .

Q. What safety considerations are critical when handling this compound?

  • Methodological Answer : Due to limited toxicity data (e.g., unknown LD50), use PPE (gloves, goggles) and work in a fume hood. Monitor for nitro-compound hazards (e.g., mutagenicity via Ames test) and implement waste protocols for aromatic amines .

Data-Driven Insights

  • Structural Analysis : X-ray data for analogous compounds (e.g., 2-(3-Nitrophenoxy)quinoxaline) show planar quinoxaline cores with nitro-group torsion angles of 5–10°, influencing π-stacking in solid-state applications .
  • Biological Activity : Nitro-substituted quinoxalines exhibit fluorescence properties (λem ~450 nm) useful in bioimaging, though nitro-group reduction may alter activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.